1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine
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Overview
Description
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine is a complex organic compound characterized by the presence of a nitro group, a sulfanyl group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine typically involves multi-step organic reactions. One common method includes the nitration of an aromatic precursor followed by the introduction of the sulfanyl group and subsequent cyclization to form the imidazolidine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine: Similar structure but with a different position of the nitro group.
1-Methyl-2-{nitro[(2-nitrophenyl)sulfanyl]methylidene}imidazolidine: Another positional isomer with the nitro group in the ortho position.
Uniqueness
1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine is unique due to the specific positioning of the nitro and sulfanyl groups, which can influence its reactivity and biological activity. The presence of the imidazolidine ring also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
59761-13-6 |
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Molecular Formula |
C11H12N4O4S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
1-methyl-2-[nitro-(3-nitrophenyl)sulfanylmethylidene]imidazolidine |
InChI |
InChI=1S/C11H12N4O4S/c1-13-6-5-12-10(13)11(15(18)19)20-9-4-2-3-8(7-9)14(16)17/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
DFJPTWMSQCKAKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC1=C([N+](=O)[O-])SC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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